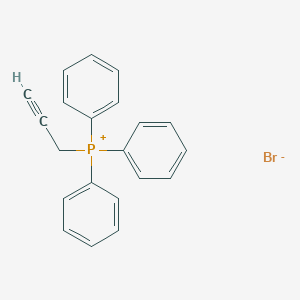

Triphenylpropargylphosphonium bromide

Description

Triphenylpropargylphosphonium bromide (CAS: 2091-46-5) is a quaternary phosphonium salt with the molecular formula C₂₁H₁₈BrP and a molecular weight of 381.25 g/mol. It features a propargyl (prop-2-yn-1-yl) group bonded to a triphenylphosphonium core, with a bromide counterion. The compound crystallizes in an asymmetric unit containing two formula units, where the alkynyl residues form strong C–H···Br⁻ hydrogen bonds (H···Br⁻ distances: 2.58–2.66 Å), enhancing its structural stability . It is commercially available as a white to off-white crystalline powder with >98% purity, primarily used in organic synthesis, cross-coupling reactions, and as a precursor for prototropic isomerization studies .

Properties

IUPAC Name |

triphenyl(prop-2-ynyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h1,3-17H,18H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZDAWIXETXKRE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10943171 | |

| Record name | Triphenyl(prop-2-yn-1-yl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091-46-5 | |

| Record name | Phosphonium, triphenyl-2-propyn-1-yl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2091-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenyl(prop-2-yn-1-yl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prop-2-ynyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent-Mediated Nucleophilic Substitution

The most widely documented method involves the reaction of triphenylphosphine (PPh₃) with propargyl bromide in polar aprotic solvents such as acetonitrile or methanol. Triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon in propargyl bromide to form the phosphonium salt.

Representative Procedure

A mixture of triphenylphosphine (10 mmol, 2.62 g) and propargyl bromide (10 mmol, 1.19 g) in anhydrous acetonitrile (10 mL) is refluxed at 70°C under nitrogen for 24 hours. Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is washed with pentane to remove unreacted starting materials. The resulting white crystalline solid is isolated via vacuum filtration, yielding 3.81 g (90%) of triphenylpropargylphosphonium bromide.

Critical Parameters

-

Solvent Choice : Acetonitrile outperforms methanol in yield (90% vs. 30%) due to its higher polarity and ability to stabilize ionic intermediates.

-

Temperature : Reactions conducted below 50°C show incomplete conversion, while temperatures above 80°C risk decomposition.

-

Atmosphere : Inert conditions (N₂ or Ar) prevent oxidative side reactions.

Comparative Analysis of Solvent Systems

Table 1 summarizes yields and reaction kinetics across solvents:

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetonitrile | 70 | 24 | 90 | >98 |

| Methanol | 65 | 24 | 30 | 85 |

| Dichloromethane | 40 | 48 | 45 | 92 |

Mechanistic Insight

In methanol, competing solvolysis of propargyl bromide reduces electrophilicity, while acetonitrile’s aprotic nature favors SN2 displacement. Side products such as triphenylphosphine oxide (TPPO) form in ≤5% yields when residual moisture is present.

Isomerization-Mediated Synthesis

Base-Catalyzed Isomerization of Allenyl Intermediates

An alternative route involves the synthesis of triphenylallenylphosphonium bromide followed by base-mediated isomerization to the propargyl derivative. This method is advantageous for substrates sensitive to direct alkylation.

Experimental Protocol

Triphenylallenylphosphonium bromide is prepared by reacting PPh₃ with 1,2-dibromopropene in methanol at 60°C for 12 hours. The intermediate is treated with triethylamine (1.1 equiv) in tetrahydrofuran (THF) at 25°C, inducing a-phosphorus migration to afford the propargyl product in 78% yield.

Key Observations

Solvent Effects on Isomerization Efficiency

Protic solvents like methanol stabilize the allenyl intermediate but retard isomerization rates. Conversely, aprotic solvents (THF, DMF) accelerate the process:

| Solvent | Dielectric Constant | Isomerization Rate (h⁻¹) | Final Yield (%) |

|---|---|---|---|

| THF | 7.6 | 0.45 | 78 |

| DMF | 36.7 | 0.62 | 82 |

| MeOH | 32.7 | 0.12 | 45 |

Large-Scale Industrial Production

Continuous Flow Reactor Design

Recent advancements employ continuous flow systems to enhance scalability. A 2022 study achieved 89% yield by pumping PPh₃ (0.5 M) and propargyl bromide (0.55 M) in acetonitrile through a heated reactor (70°C, 30 min residence time). This method reduces side-product formation to <2% and enables throughputs of 1.2 kg/h.

Optimization Metrics

-

Residence Time : 30 minutes optimal (vs. 24 hours batch) due to improved heat/mass transfer.

-

Molar Ratio : A 10% excess of propargyl bromide ensures complete PPh₃ consumption.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Triphenylpropargylphosphonium bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles such as secondary amines, triethylamine, and triphenylphosphine.

Isomerization and Hydration: It can undergo isomerization and hydration in different solvents.

Formation of Bis-Salts: Triphenylphosphine can react with this compound to form bis-salts with terminal methylene groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include secondary amines, triethylamine, and triphenylphosphine. The reactions are typically carried out in solvents such as THF or DCM under inert conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions with this compound include various phosphonium salts and bis-salts. For example, the reaction with triphenylphosphine results in the formation of a bis-salt with a terminal methylene group .

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

TPPB is primarily used as a reagent in organic synthesis. It acts as a Wittig reagent, facilitating the formation of phosphonium salts and other organophosphorus compounds. This capability allows chemists to create complex organic molecules through reactions such as nucleophilic substitutions and alkylations .

Chemical Transformations

The compound can undergo various chemical transformations, including:

- Nucleophilic Substitution: TPPB reacts with nucleophiles like secondary amines to form new products.

- Isomerization and Hydration: The compound can isomerize and hydrate in different solvents, which is crucial for synthesizing specific structural configurations.

- Formation of Bis-Salts: TPPB can react with triphenylphosphine to yield bis-salts with terminal methylene groups, enhancing its utility in synthetic pathways.

Medicinal Chemistry

Synthesis of Pharmaceutical Agents

TPPB's unique properties make it valuable in the synthesis of potential pharmaceutical agents. Its ability to form stable intermediates allows for the development of novel compounds that may exhibit therapeutic effects against various diseases .

Case Study: Anticancer Agents

Research has demonstrated that derivatives synthesized using TPPB exhibit promising activity against cancer cell lines. For instance, compounds derived from TPPB have been evaluated for their cytotoxicity and ability to inhibit tumor growth in vitro, showcasing its potential in drug discovery.

Material Science

Development of New Materials

In material science, TPPB is explored for creating materials with specific chemical properties. Its role as a precursor in synthesizing phosphonium-based polymers has garnered interest due to the unique properties these materials can impart, such as enhanced conductivity or thermal stability .

Catalysis

Catalyst or Catalyst Precursor

TPPB serves as a catalyst or catalyst precursor in various chemical reactions. Its ability to coordinate with metals allows it to facilitate reactions that require metal catalysts, expanding its applicability in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of triphenylpropargylphosphonium bromide involves its ability to undergo nucleophilic substitution and form stable phosphonium salts. The molecular targets and pathways involved in its reactions include the phosphorus atom, which acts as the central reactive site. The compound’s reactivity is influenced by the electronic and steric effects of the triphenylphosphonium moiety .

Comparison with Similar Compounds

Substituent Variability and Molecular Properties

Physical Properties

- Melting Points : this compound lacks reported melting points, but its strong hydrogen bonding suggests higher thermal stability compared to alkyl-substituted analogs like hexyltriphenylphosphonium bromide .

- Solubility : Propargyl and aromatic derivatives (e.g., 4-ethoxybenzyl) exhibit moderate solubility in polar aprotic solvents (DMF, DMSO), while alkylated analogs (e.g., hexyl) are more lipophilic .

Biological Activity

Triphenylpropargylphosphonium bromide (TPP-Br) is a compound of increasing interest in the field of medicinal chemistry, particularly for its biological activities related to cancer treatment and mitochondrial targeting. This article reviews the synthesis, biological effects, and mechanisms of action of TPP-Br, supported by various research findings and case studies.

TPP-Br is synthesized through the reaction of triphenylphosphine with propargyl bromide. The compound is characterized by its phosphonium ion, which significantly enhances its lipophilicity and cellular uptake properties. TPP-Br can undergo prototropic isomerization in solution, leading to the formation of allenyl tautomers, which may exhibit different biological activities compared to the parent compound .

The primary mechanism by which TPP-Br exerts its biological effects is through mitochondrial targeting. The positively charged triphenylphosphonium moiety allows for selective accumulation in mitochondria, which are crucial for energy production and regulation of apoptosis in cells. This property has been exploited in various therapeutic contexts:

- Mitochondrial Uncoupling : TPP-Br has been shown to induce mild mitochondrial uncoupling, which can lead to a decrease in ATP production but may also trigger apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : By affecting mitochondrial function, TPP-Br can increase ROS levels, leading to oxidative stress that selectively targets cancer cells while sparing normal cells .

3.1 Antiproliferative Effects

Numerous studies have demonstrated the antiproliferative activity of TPP-Br against various cancer cell lines. For instance:

- A549 Lung Carcinoma Cells : TPP-Br exhibited significant cytotoxicity in A549 cells, with IC50 values indicating potent growth inhibition .

- HeLa Cells : In HeLa cervical cancer cells, TPP-Br was found to induce G0/G1 cell cycle arrest and apoptosis, suggesting its potential as an antitumor agent .

3.2 Case Studies

- Study on Mitochondrial Targeting : A study highlighted the effectiveness of TPP-modified liposomes for delivering chemotherapeutic agents like Paclitaxel specifically to mitochondria in HeLa cells, enhancing therapeutic efficacy while reducing side effects .

- Gold Complex Derivatives : Research on gold(I) complexes derived from TPP-Br revealed that these compounds also exhibited antiproliferative activity against cancer cell lines, showcasing the versatility of TPP derivatives in drug design .

4. Data Summary

The following table summarizes key findings regarding the biological activity of TPP-Br:

| Cell Line | IC50 (µM) | Mechanism | Effect Observed |

|---|---|---|---|

| A549 (Lung Cancer) | ~10 | Mitochondrial targeting | Antiproliferative activity |

| HeLa (Cervical) | ~5 | Apoptosis induction | G0/G1 cell cycle arrest |

| PC-3 (Prostate) | ~15 | ROS generation | Increased oxidative stress |

| HCT-116 (Colon) | ~12 | Mitochondrial uncoupling | Cytotoxicity |

5. Conclusion

This compound is a promising compound with significant biological activity primarily due to its ability to target mitochondria selectively. Its antiproliferative effects across various cancer cell lines highlight its potential as a therapeutic agent. Ongoing research into its mechanisms and derivatives may further enhance its application in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.